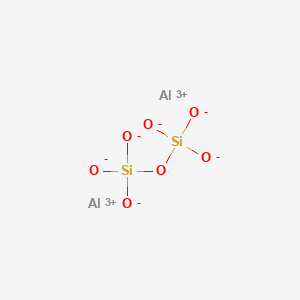
dialuminum;trioxido(trioxidosilyloxy)silane
Descripción general
Descripción
Dialuminum;trioxido(trioxidosilyloxy)silane is a chemical compound with the molecular formula Al₂O₇Si₂. . This compound is characterized by its unique structure, which includes aluminum and silicon atoms bonded with oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dialuminum;trioxido(trioxidosilyloxy)silane can be synthesized through various chemical reactions involving aluminum and silicon precursors. One common method involves the reaction of aluminum oxide with silicon dioxide under high-temperature conditions. The reaction typically takes place in a controlled environment to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where aluminum and silicon compounds are combined under specific conditions. The process may include steps such as mixing, heating, and purification to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Dialuminum;trioxido(trioxidosilyloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form different oxides.
Reduction: It can be reduced by certain reducing agents to form lower oxidation state compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce different aluminum and silicon oxides, while reduction reactions may yield lower oxidation state compounds .
Aplicaciones Científicas De Investigación
Dialuminum;trioxido(trioxidosilyloxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic tools.
Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.
Mecanismo De Acción
The mechanism by which dialuminum;trioxido(trioxidosilyloxy)silane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and proteins, influencing their activity and function. Additionally, it may participate in signaling pathways that regulate cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Dialuminum disiloxane-1,1,1,3,3,3-hexolate
- Dialuminium silicate
- Anhydrous aluminum silicate
Uniqueness
Dialuminum;trioxido(trioxidosilyloxy)silane is unique due to its specific molecular structure and the presence of both aluminum and silicon atoms bonded with oxygen. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
IUPAC Name |
dialuminum;trioxido(trioxidosilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.O7Si2/c;;1-8(2,3)7-9(4,5)6/q2*+3;-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYJNKYXOHIGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O7Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014469 | |
| Record name | Aluminum silicate (Al2Si2O7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Insoluble in water; [Thermo Scientific MSDS] | |
| Record name | Aluminum silicate, anhydrous | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11789 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
22708-90-3 | |
| Record name | Silicic acid (H6Si2O7), aluminum salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022708903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H6Si2O7), aluminum salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum silicate (Al2Si2O7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dialuminium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B1605643.png)
![N-[(1R)-1-phenylethyl]benzamide](/img/structure/B1605645.png)
![5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1605646.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B1605647.png)

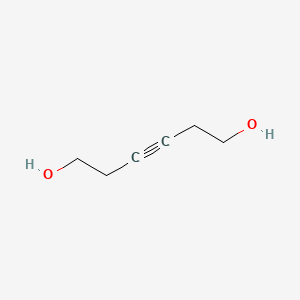


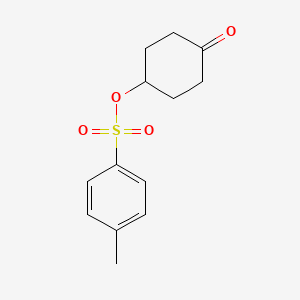

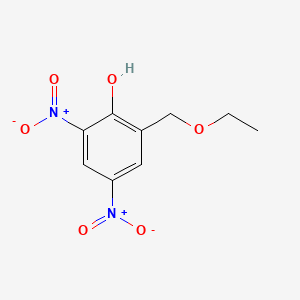
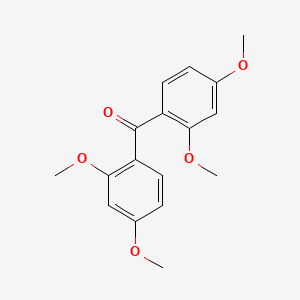
![Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-](/img/structure/B1605664.png)

